molecular formula C18H20ClN5O B609881 6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 2066488-39-7

6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B609881
M. Wt: 357.84
InChI Key: FIUCLBJMUGCQTF-NSHDSACASA-N
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Description

The compound “6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, also known as (S)-C33, is a potent inhibitor of Phosphodiesterase-9 (PDE9) . It has an IC50 value of 11 nM against PDE9 . The molecular formula of this compound is C18H20ClN5O .


Molecular Structure Analysis

The crystal structures of PDE9 in complex with racemic C33, ®-C33, and (S)-C33 reveal subtle conformational asymmetry of two M-loops in the PDE9 dimer and different conformations of two C33 enantiomers .


Physical And Chemical Properties Analysis

The average mass of this compound is 357.837 Da and the monoisotopic mass is 357.135651 Da .

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Antimicrobial and Anticancer Agent: Some compounds structurally similar to the chemical , specifically pyrazolo[4,3-d]-pyrimidine derivatives, have shown notable antimicrobial and anticancer activities. In particular, certain derivatives exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

  • A1 Adenosine Receptor Affinity: Pyrazolo[3,4-d]pyrimidines, which are structurally related to the given compound, have demonstrated affinity for A1 adenosine receptors. This indicates potential pharmacological properties for neurological or cardiovascular applications (Harden, Quinn, & Scammells, 1991).

Potential in Synthesizing Novel Derivatives

  • Synthesis of Novel Derivatives: Research shows the utility of pyrazolo[3,4-d]pyrimidin-4-one in synthesizing a range of chemical derivatives. These derivatives have potential applications in developing new compounds with specific pharmacological activities (Ogurtsov & Rakitin, 2021).

Anti-Inflammatory and Ulcerogenic Studies

  • Nonsteroidal Antiinflammatory Properties: Some pyrazolo[3,4-d]pyrimidin-4-ones have been explored for their anti-inflammatory properties without the associated ulcerogenic effects commonly seen with traditional nonsteroidal anti-inflammatory drugs. This highlights their therapeutic potential in treating inflammation-related disorders (Auzzi et al., 1983).

properties

IUPAC Name

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCLBJMUGCQTF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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